N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine
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Overview
Description
N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug development. This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as a thiazole ring attached via an amine linkage. The unique structure of this compound makes it a valuable scaffold for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine typically involves the nucleophilic substitution reaction of 2,4-dichloro-5-methylpyrimidine with thiazol-2-amine. The reaction is carried out in the presence of a base such as sodium hydroxide at room temperature. The reaction conditions are mild, and the product is obtained in good yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction can yield thiazolidines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine can be compared with other similar compounds such as:
2-Aminobenzothiazole Derivatives: These compounds share a similar thiazole ring structure and have been studied for their anticancer and antimicrobial properties.
Pyrimidine-Based Compounds: Compounds like 2,4-dichloro-5-methylpyrimidine serve as precursors in the synthesis of this compound and exhibit similar reactivity patterns.
Uniqueness: The unique combination of a pyrimidine ring with a thiazole ring in this compound provides a versatile scaffold for the development of novel bioactive molecules
Biological Activity
N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and therapeutic potential.
Overview of Biological Activity
The compound this compound belongs to a class of thiazole-pyrimidine derivatives which have been shown to exhibit significant biological activities, especially as inhibitors of various protein kinases involved in cell proliferation. These compounds are particularly relevant in the context of cancer therapy due to their ability to modulate cell cycle progression and induce apoptosis in cancer cells.
Research indicates that this compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical regulators of the cell cycle. By inhibiting these kinases, the compound can effectively halt the progression of cancer cells through the cell cycle, leading to reduced proliferation and increased apoptosis .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has been reported to show significant growth inhibition (GI) values against multiple human cancer cell lines, including those derived from breast, colon, and lung cancers. A notable study highlighted its effectiveness with a GI value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 µM .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the thiazole ring combined with a pyrimidine moiety appears crucial for maintaining its anticancer activity. Modifications such as substituents on the pyrimidine ring or variations in the thiazole structure can enhance or diminish its efficacy .
Comparative Analysis
Compound Structure | Activity Profile | Notable Findings |
---|---|---|
This compound | High | Effective against multiple cancer cell lines with significant GI values |
2-Aminothiazole derivatives | Moderate to High | Broad pharmacological spectrum including anticancer activity |
Other thiazole-pyrimidine derivatives | Variable | Some exhibit selective action towards specific cancer types |
Case Studies and Research Findings
- Case Study on Anticancer Efficacy : A study conducted by Finiuk et al. demonstrated that various 2-amino-thiazole derivatives showed selective nanomolar inhibitory activity against human cancerous cell lines. The introduction of specific substituents significantly enhanced their anticancer properties, indicating a strong structure–activity relationship .
- Molecular Docking Studies : Molecular docking studies have elucidated the binding modes of this compound to its target proteins, revealing critical interactions that contribute to its inhibitory effects on CDKs .
- Pharmacokinetic Profiles : Preliminary pharmacokinetic evaluations suggest that this compound possesses favorable solubility and bioavailability profiles, making it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C8H7ClN4S |
---|---|
Molecular Weight |
226.69 g/mol |
IUPAC Name |
N-(2-chloro-5-methylpyrimidin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c1-5-4-11-7(9)12-6(5)13-8-10-2-3-14-8/h2-4H,1H3,(H,10,11,12,13) |
InChI Key |
KSRQBZFEBQQSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=NC=CS2)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.